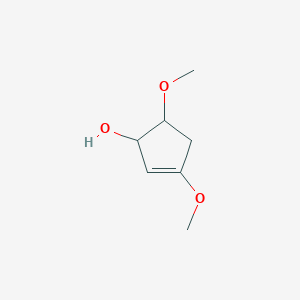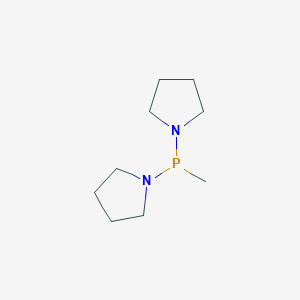
Pyrrolidine, 1,1'-(methylphosphinidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1,1’-(methylphosphinidene)bis-: is an organic compound that features a pyrrolidine ring bonded to a methylphosphinidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(methylphosphinidene)bis- typically involves the reaction of pyrrolidine with a methylphosphinidene precursor under controlled conditions. One common method includes the use of a phosphine reagent in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of Pyrrolidine, 1,1’-(methylphosphinidene)bis- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Pyrrolidine, 1,1’-(methylphosphinidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
科学的研究の応用
Pyrrolidine, 1,1’-(methylphosphinidene)bis- has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which Pyrrolidine, 1,1’-(methylphosphinidene)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Pyrrolidine: A simpler analog without the phosphinidene group.
Phosphine Oxides: Compounds with similar phosphorus chemistry but different structural features.
Phosphines: Compounds with a phosphorus atom bonded to three organic groups.
Uniqueness: Pyrrolidine, 1,1’-(methylphosphinidene)bis- is unique due to the presence of both a pyrrolidine ring and a methylphosphinidene group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
160142-19-8 |
|---|---|
分子式 |
C9H19N2P |
分子量 |
186.23 g/mol |
IUPAC名 |
methyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C9H19N2P/c1-12(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
InChIキー |
LJTAJFPCZADNBC-UHFFFAOYSA-N |
正規SMILES |
CP(N1CCCC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
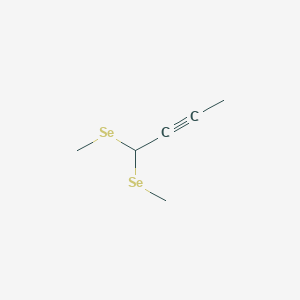
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
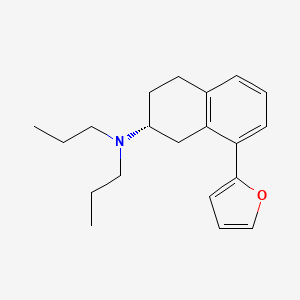
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
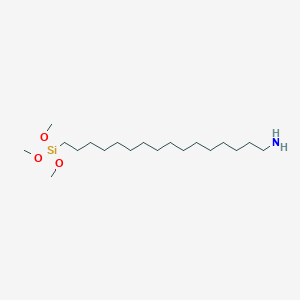
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
